ethyl (5Z)-5-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate
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Overview
Description
Ethyl 5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a thiophene ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The key steps include the formation of the pyrrole ring, the introduction of the ethylphenyl and dimethyl groups, and the coupling of the thiophene ring with the ester group. Common reagents used in these reactions include ethyl acetoacetate, 4-ethylbenzaldehyde, and 4-toluidine. The reaction conditions often involve the use of catalysts, such as p-toluenesulfonic acid, and solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality compounds suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.
Scientific Research Applications
Ethyl 5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Ethyl 5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate can be compared with other similar compounds, such as:
- Ethyl 5-{[1-(4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate
- Ethyl 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate
These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique combination of functional groups in ethyl 5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-(4-toluidino)-4,5-dihydro-3-thiophenecarboxylate contributes to its distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
Molecular Formula |
C29H30N2O3S |
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Molecular Weight |
486.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C29H30N2O3S/c1-6-21-10-14-24(15-11-21)31-19(4)16-22(20(31)5)17-25-27(32)26(29(33)34-7-2)28(35-25)30-23-12-8-18(3)9-13-23/h8-17,32H,6-7H2,1-5H3/b25-17-,30-28? |
InChI Key |
DIZDNGCLWIBSAH-LGSKZASQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=C(C(=NC4=CC=C(C=C4)C)S3)C(=O)OCC)O)C |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=C(C(=NC4=CC=C(C=C4)C)S3)C(=O)OCC)O)C |
Origin of Product |
United States |
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